Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
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Overview
Description
Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate is a chemical compound that has been the subject of various studies due to its unique molecular structure and properties. It belongs to a class of compounds known for their bicyclic ring systems, which are of interest in synthetic organic chemistry and medicinal chemistry.
Synthesis Analysis
- Hart and Rapoport (1999) detailed the synthesis of a glutamic acid analogue from L-serine, which involves the formation of a [2.2.1] ring system, a key structural feature of Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate (Hart & Rapoport, 1999).
Molecular Structure Analysis
- The molecular structure of related compounds has been explored through various synthesis methods. For example, Francisco, Herrera, and Suárez (2003) synthesized chiral 7-oxa-2-azabicyclo[2.2.1]heptane and 8-oxa-6-azabicyclo[3.2.1]octane ring systems, demonstrating the versatility of these bicyclic structures (Francisco, Herrera, & Suárez, 2003).
Chemical Reactions and Properties
- Studies by Bickley, Gilchrist, and Mendonça (2002) on the hydroxylation of derivatives of 1-azabicyclo[4.1.0]hept-3-enes provide insights into the reactivity and chemical transformations of related azabicycloheptane compounds (Bickley, Gilchrist, & Mendonça, 2002).
Physical Properties Analysis
- The physical properties of these compounds, such as melting points, solubility, and crystal structure, are typically determined experimentally. However, specific data on the physical properties of Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate were not found in the available literature.
Chemical Properties Analysis
- The chemical properties, including reactivity, stability, and functional group transformations, are influenced by the bicyclic structure. Denisenko et al. (2017) described the synthesis of substituted 3-azabicyclo[3.2.0]heptanes, highlighting the chemical versatility of the azabicycloheptane scaffold (Denisenko et al., 2017).
Scientific Research Applications
Norcantharidin Analogues in Cancer Research
Norcantharidin, a compound structurally related to bicyclic frameworks like benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate, demonstrates potent anticancer activities. Structural modifications of norcantharidin have led to analogues with enhanced anticancer potentials. These analogues inhibit protein phosphatases, indicating a foundation for developing more effective anticancer compounds. This research suggests the potential for benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate to serve in cancer research, especially if structural similarities influence biological activity similarly (Deng & Tang, 2011).
Azelaic Acid in Dermatological Applications
Azelaic acid, another compound with bioactive potential, has been effective in treating acne and hyperpigmentary skin disorders. Its mechanisms include modulating keratinization, exhibiting antimicrobial activity, and having a cytotoxic effect on malignant melanocytes. This review highlights the broad therapeutic spectrum of bioactive compounds with carboxylic acid functionalities, hinting at the diverse dermatological applications that benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate might also possess (Fitton & Goa, 1991).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
properties
IUPAC Name |
benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-13-7-12-6-11(13)8-15(12)14(17)18-9-10-4-2-1-3-5-10/h1-5,11-13,16H,6-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWICDZTOSCKLV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1CN2C(=O)OCC3=CC=CC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50576624 |
Source
|
Record name | Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50576624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate | |
CAS RN |
1217190-38-9 |
Source
|
Record name | Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50576624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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